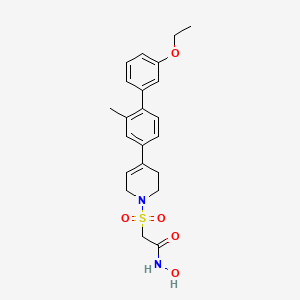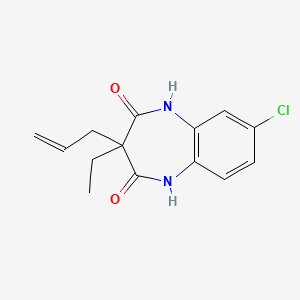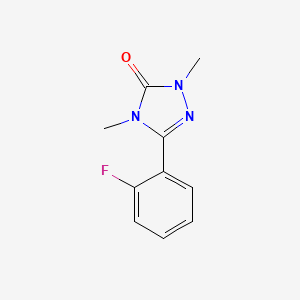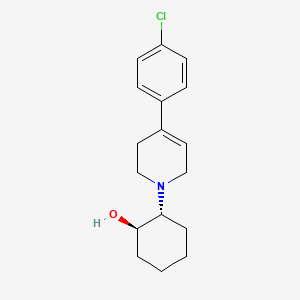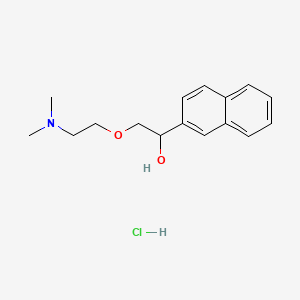
alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride is an organic compound with a complex structure that includes a naphthalene ring, a dimethylamino group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with a naphthalene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Purification steps such as distillation or recrystallization are often employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino or ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the naphthalene ring.
N,N-Dimethyldiglycolamine: Another compound with a dimethylamino group and ethoxy group but different overall structure.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
131963-46-7 |
|---|---|
Molekularformel |
C16H22ClNO2 |
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17(2)9-10-19-12-16(18)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11,16,18H,9-10,12H2,1-2H3;1H |
InChI-Schlüssel |
CPAQTKHBCSAOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC2=CC=CC=C2C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


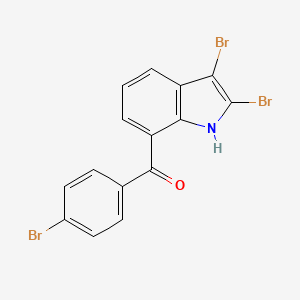
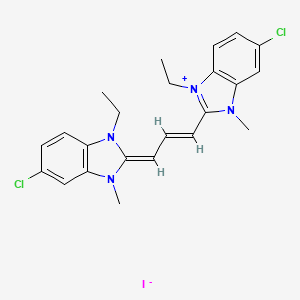
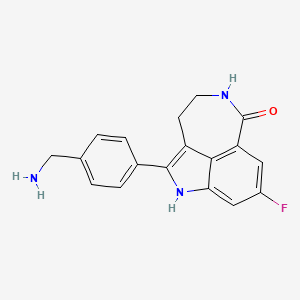
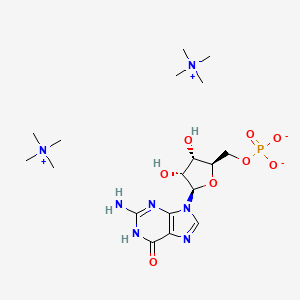
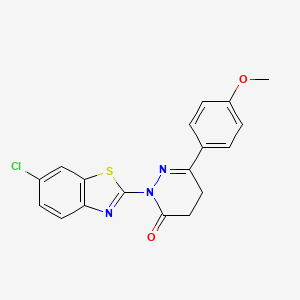
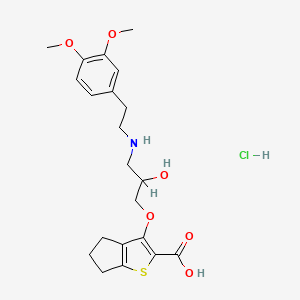
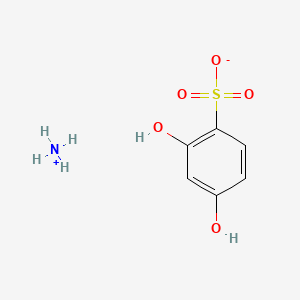
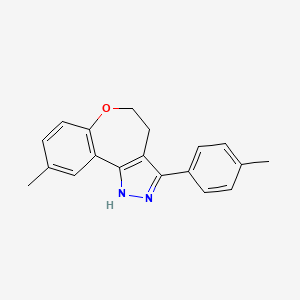
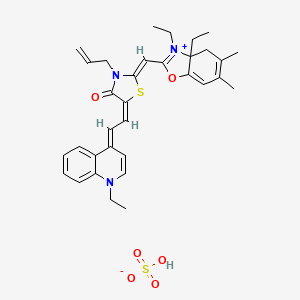
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
